molecular formula C12H17N3O2 B11810024 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11810024
M. Wt: 235.28 g/mol
InChI Key: PYTKGZIFFVIJHZ-UHFFFAOYSA-N
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Description

4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxymethyl group and a carbaldehyde group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via hydroxymethylation reactions, and the carbaldehyde group can be added through formylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to a primary alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(5-(Carboxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde.

    Reduction: 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl and carbaldehyde groups may form hydrogen bonds or covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-[5-(hydroxymethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C12H17N3O2/c1-10-11(8-16)2-3-12(13-10)15-6-4-14(9-17)5-7-15/h2-3,9,16H,4-8H2,1H3

InChI Key

PYTKGZIFFVIJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CO

Origin of Product

United States

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